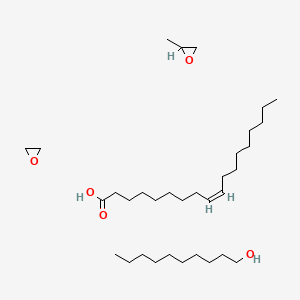
2-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are five-membered rings with sulfur at the first position and nitrogen at the third position. These compounds are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties .
Preparation Methods
The synthesis of 2-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the reaction of a primary amine, a carbonyl compound, and mercaptoacetic acid in a one or two-step process . Another approach includes the condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid . Industrial production methods often employ green chemistry principles to improve selectivity, purity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
2-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, aldehydes, and carbon disulfide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes can yield 5-ylidene derivatives, which have shown moderate antitumor activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . Additionally, it has shown promise in neuroprotection and antioxidant activity . In industry, it is used in the development of new pharmaceuticals and as a probe in drug design .
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one involves its interaction with various molecular targets and pathways. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, allowing it to interact with biological targets effectively . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-Phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one can be compared with other thiazolidine derivatives, such as 3-morpholinorhodanine and N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides . These compounds share similar structural features but differ in their specific biological activities and applications. The unique combination of sulfur and nitrogen in the thiazolidine ring of this compound contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research.
Properties
CAS No. |
65439-59-0 |
|---|---|
Molecular Formula |
C13H15NOS2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
2-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one |
InChI |
InChI=1S/C13H15NOS2/c1-2-11(10-6-4-3-5-7-10)12(15)14-8-9-17-13(14)16/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
SCFQKGKCGGNTEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCSC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
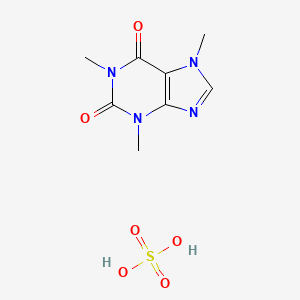
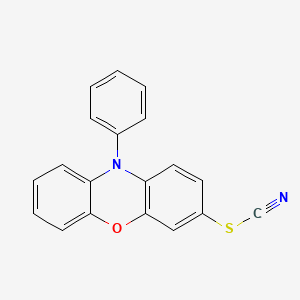
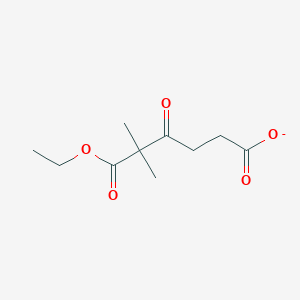
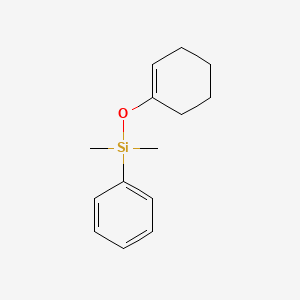

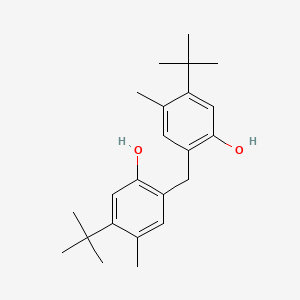
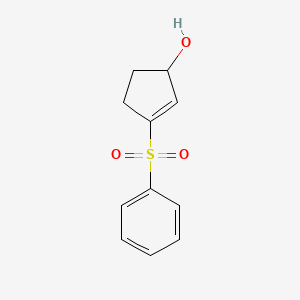
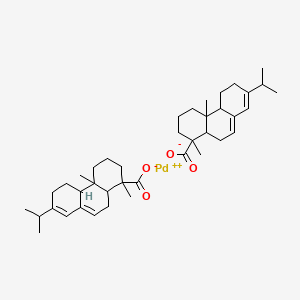
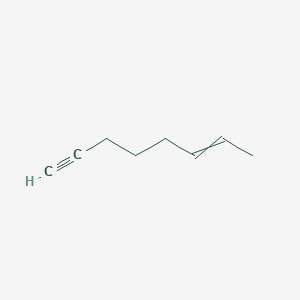
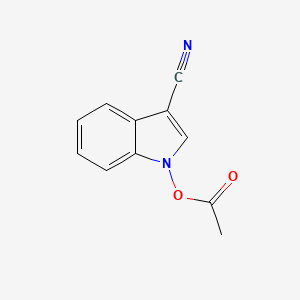
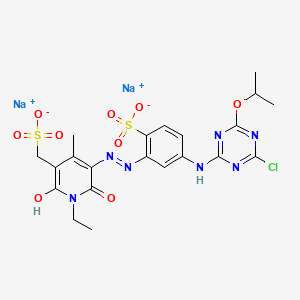
![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
